Diamine Green B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

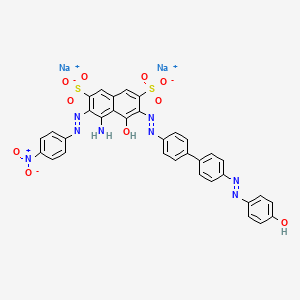

Diamine Green B, also known as Direct Green B or Direct Dark Green B, is an organic dye primarily used in the textile industry. It is a diazo dye, characterized by the presence of two azo groups (-N=N-) which contribute to its vibrant green color. This compound is known for its good solubility in water and its application in dyeing cellulose fibers such as cotton and viscose .

准备方法

Synthetic Routes and Reaction Conditions: Diamine Green B is synthesized through a diazotization reaction, where aromatic amines are converted into diazonium salts. These salts are then coupled with other aromatic compounds to form the dye. The reaction typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form diazonium salts.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

化学反应分析

Types of Reactions: Diamine Green B undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction of the azo groups leads to the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products:

Oxidation: Oxidized products vary based on the specific conditions but can include quinones and other aromatic compounds.

Reduction: The primary products are aromatic amines.

Substitution: Substituted aromatic compounds with various functional groups.

科学研究应用

Industrial Applications

1. Textile Industry

Diamine Green B is widely used as a dye for textiles due to its vibrant color and excellent fastness properties. It is particularly effective in dyeing cotton and synthetic fibers, providing a deep green hue that is both appealing and durable. The dyeing process typically involves the use of alkaline conditions to enhance the uptake of the dye by the fibers.

2. Paper and Packaging

In the paper industry, this compound is utilized to produce colored paper products. Its resistance to fading ensures that printed materials maintain their visual appeal over time. Additionally, it can be used in packaging materials where color retention is crucial for branding and aesthetics.

3. Leather Industry

The compound is also employed in leather processing, where it contributes to the coloration of leather goods. Its compatibility with various tanning processes makes it a preferred choice among manufacturers seeking high-quality dyed leather products.

4. Cosmetics and Personal Care

this compound finds applications in cosmetics as a coloring agent. Its safety profile allows it to be used in products such as hair dyes and makeup, where vibrant colors are desired without compromising safety .

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of this compound on cotton fabrics demonstrated that varying the pH levels during the dyeing process significantly affected color uptake. The optimal pH range was found to be between 10 and 12, resulting in maximum color intensity and wash fastness .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment of this compound highlighted its biodegradability under controlled conditions. The study indicated that while the dye persists in aquatic environments, it does not accumulate in biological systems, suggesting a relatively low ecological risk when managed properly .

Case Study 3: Application in Leather Goods

Research on the application of this compound in leather goods revealed that it provides excellent color retention even after exposure to light and moisture. This property makes it suitable for high-end leather products where longevity and aesthetics are paramount .

作用机制

The mechanism of action of Diamine Green B involves its interaction with the molecular targets in the substrate it dyes. The dye molecules form strong interactions with the fibers through hydrogen bonding and van der Waals forces. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .

相似化合物的比较

- Direct Blue 1

- Direct Red 28

- Direct Yellow 44

生物活性

Diamine Green B, also known as Direct Green 6, is a synthetic azo dye primarily used in the textile industry. This compound has garnered attention not only for its coloring properties but also for its biological activity, particularly its effects on aquatic organisms and potential applications in biomedical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various organisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azo structure, which consists of two aromatic rings connected by a nitrogen-nitrogen double bond. This structural feature is crucial for its reactivity and interaction with biological systems. The dye is soluble in water and exhibits stability under various environmental conditions, although it can undergo oxidation and reduction reactions that may affect its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Adsorption and Ion Exchange : The dye can interact with cellular membranes through adsorption, potentially altering membrane permeability and function.

- Complexation with Biomolecules : this compound may bind to proteins and nucleic acids, affecting their structure and function.

- Oxidative Stress Induction : Exposure to this dye has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress in cells.

Aquatic Toxicity Studies

Numerous studies have investigated the toxicity of this compound on aquatic organisms. One significant finding is its hematotoxic effects observed in freshwater fish. Exposure to the dye resulted in a decrease in both red and white blood cell counts, indicating potential adverse effects on fish health. Additionally, studies have shown that exposure can lead to:

- DNA Damage : Increased levels of DNA strand breaks were noted in fish exposed to high concentrations of the dye.

- Membrane Instability : Alterations in membrane integrity were observed, suggesting that the dye disrupts cellular functions.

- Reduced Filtration Rates : Organisms like green mussels exhibited decreased filtration rates when exposed to perfluorinated chemicals alongside this compound, indicating a broader impact on physiological functions.

Case Studies

-

Aquatic Toxicity Assessment :

- Organism : Freshwater fish (Danio rerio)

- Findings : Exposure to varying concentrations of this compound led to significant reductions in hematological parameters. The study concluded that the dye poses a risk to aquatic life due to its toxic effects.

- Photocatalytic Degradation Studies :

Research Findings Summary Table

| Study Focus | Organism/Model | Key Findings |

|---|---|---|

| Hematotoxicity | Freshwater Fish | Decreased red/white blood cell counts |

| DNA Damage | Freshwater Fish | Increased DNA strand breaks |

| Membrane Integrity | Various Aquatic Species | Disruption observed under exposure |

| Antimicrobial Activity | E. coli, S. aureus | MIC = 7.5 mg/mL; variable effectiveness |

| Photocatalytic Degradation | Laboratory Conditions | Effective degradation using graphene-based catalysts |

属性

CAS 编号 |

4335-09-5 |

|---|---|

分子式 |

C34H24N8NaO10S2 |

分子量 |

791.7 g/mol |

IUPAC 名称 |

disodium;5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H24N8O10S2.Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52); |

InChI 键 |

BALMKNKKYXCPFZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Direct Green 6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。